1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H19BrN4O and its molecular weight is 351.248. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
- The study of similar compounds, such as amicarbazone, reveals the coplanarity between the triazole ring and the carboxamide group due to intramolecular hydrogen bonding, with variations in the orientation of isopropyl groups. These structural details, including N—H⋯O and N—H⋯N hydrogen bonds forming infinite chains, are crucial for understanding the molecular interactions and stability of such compounds (Kaur et al., 2013).
- Synthesis methods for triazole derivatives, as described by Xu Zhao et al., highlight the combination of 1,2,3-triazoles with various substituents to enhance biological activities. The antimicrobial screening of these derivatives against specific microorganisms indicates their potential therapeutic applications (Zhao et al., 2012).
Potential Biological Activities
- The synthesis of 5-aryl-3-C-glycosyl-1,2,4-triazoles and their efficacy as inhibitors of glycogen phosphorylase suggest a promising avenue for antidiabetic agents. This showcases the utility of triazole derivatives in developing treatments for metabolic disorders (Szőcs et al., 2015).
- Another study focusing on the practical synthesis of an orally active CCR5 antagonist, related to triazole compounds, emphasizes the importance of such molecules in creating effective therapeutic agents against diseases like HIV (Ikemoto et al., 2005).
Properties
IUPAC Name |
1-(4-bromophenyl)-5-propan-2-yl-N-propyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O/c1-4-9-17-15(21)13-14(10(2)3)20(19-18-13)12-7-5-11(16)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDBNBZTQFRZPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.